molecular formula C17H17ClO4 B7796147 Fenirofibrate CAS No. 1350310-05-2

Fenirofibrate

Cat. No. B7796147
M. Wt: 320.8 g/mol
InChI Key: ASDCLYXOQCGHNT-UHFFFAOYSA-N
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Description

Fenirofibrate is a diarylmethane.

Scientific Research Applications

  • Systemic Inflammation Reduction in Metabolic Syndrome

    Fenofibrate significantly reduces systemic inflammation markers such as high-sensitivity C-reactive protein and IL-6 in patients with the metabolic syndrome, independent of its effects on lipid and glucose metabolism (Belfort et al., 2010).

  • Treatment for Diabetic Retinopathy

    Fenofibrate reduces the need for the first laser treatment in diabetic retinopathy and slows its progression, potentially due to beneficial effects on apoptosis, oxidative stress, inflammation, blood-retinal barrier breakdown, and neuroprotection (Wong et al., 2012).

  • Regulation of Retinal Endothelial Cell Survival

    It prevents apoptotic cell death induced by serum deprivation through the AMPK signal transduction pathway, indicating a potential therapeutic property for controlling unwanted cell death found in diabetic retinopathy (Kim et al., 2007).

  • Impact on Diabetic Retinopathy and Microvascular End Points

    Fenofibrate has demonstrated reductions in the progression of diabetic retinopathy and other microvascular complications in patients with type 2 diabetes. The benefits are particularly notable in patients with existing diabetic retinopathy at the baseline (Noonan et al., 2013).

  • Treatment of Hyperlipidemia and Beyond

    Fenofibrate is effective in managing hyperlipidemia by decreasing triglycerides, LDL-C, and increasing HDL-C. It also shows a shift from small, dense, atherogenic LDL particles to larger, less dense particles. Its pleiotropic effects, such as reducing levels of fibrinogen, C-reactive protein, and improving flow-mediated dilatation, contribute to its clinical efficacy, particularly in improving microvascular outcomes (McKeage & Keating, 2011).

  • Inhibition of Angiogenesis

    Fenofibrate inhibits endothelial cell proliferation induced by angiogenic factors, cell migration, capillary tube formation, and angiogenesis in vivo, which could contribute to its beneficial effect in atherosclerosis (Varet et al., 2003).

  • Increasing Metabolic Production of Creatinine

    Fenofibrate is known to cause a moderate reversible increase in creatinine plasma levels, an established side effect of therapy. The increase in creatinine does not reflect an impairment in renal function or an alteration in tubular creatinine secretion. It's proposed that fenofibrate increases the metabolic production rate of creatinine (Hottelart et al., 2002).

properties

IUPAC Name

2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDCLYXOQCGHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021597, DTXSID80866424
Record name Fenirofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenirofibrate

CAS RN

54419-31-7, 123612-42-0, 123612-43-1
Record name Fenirofibrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenirofibrate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenirofibrate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenirofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENIROFIBRATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06VGX43Z8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FENIROFIBRATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPT726G738
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FENIROFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VG7825GP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Z Zhu, J Xiao, M Li, Z Shi - Angewandte Chemie International …, 2022 - Wiley Online Library
Enantioenriched alcohols comprise much of the framework of organic molecules. Here, we first report that chiral nickel complexes can catalyze the intermolecular enantioselective …
Number of citations: 18 onlinelibrary.wiley.com
DP Panawennage - 2012 - ecommons.luc.edu
The goal of this project is to develop liquid chromatography tandem mass spectrometry (LC/MS/MS) methods for the analysis of different, novel micropollutants in waste water and …
Number of citations: 4 ecommons.luc.edu
J Wang - 2013 - digitalcommons.fiu.edu
A comprehensive method for the analysis of 11 target pharmaceuticals representing multiple therapeutic classes was developed for biological tissues (fish) and water. Water samples …
Number of citations: 1 digitalcommons.fiu.edu
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
D Sommariva, A Branchi, M Tirrito… - Current therapeutic …, 1986 - pascal-francis.inist.fr
… Fenirofibrate …
Number of citations: 2 pascal-francis.inist.fr
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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